(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
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Overview
Description
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, also known as CMIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMIP belongs to the class of cyanoenones, which are known for their anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the activation of the Nrf2-Keap1 pathway, which is responsible for regulating the expression of various antioxidant and detoxifying enzymes. This compound activates this pathway by covalently modifying Keap1, a protein that normally inhibits the activation of Nrf2. This modification leads to the release of Nrf2, which then translocates to the nucleus and activates the expression of various cytoprotective genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. Inflammation is characterized by the production of various pro-inflammatory cytokines, and this compound has been found to inhibit the production of these cytokines. Additionally, this compound has been found to increase the expression of various antioxidant and detoxifying enzymes, which leads to a reduction in oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in lab experiments is its high potency and specificity. This compound has been found to be effective at low concentrations, which reduces the risk of toxicity. Additionally, this compound has shown high selectivity towards cancer cells, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide. One direction is to investigate the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Another direction is to investigate the potential use of this compound in the treatment of other chronic diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various fields, including cancer research, inflammation, and neurodegenerative diseases. The synthesis of this compound involves the reaction of 3-chloro-4-methoxybenzaldehyde with malononitrile and 2-iodoaniline. This compound activates the Nrf2-Keap1 pathway, which leads to the expression of various cytoprotective genes. This compound has various biochemical and physiological effects, including the inhibition of cell growth and the reduction of oxidative stress. There are several advantages and limitations to using this compound in lab experiments, and several future directions for research on this compound.
Synthesis Methods
The synthesis of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to obtain 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylic acid. This intermediate is then reacted with 2-iodoaniline in the presence of triethylamine to obtain this compound.
Scientific Research Applications
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a common underlying factor in many chronic diseases, and this compound has been found to possess anti-inflammatory properties. Additionally, this compound has shown neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClIN2O2/c1-23-16-7-6-11(9-13(16)18)8-12(10-20)17(22)21-15-5-3-2-4-14(15)19/h2-9H,1H3,(H,21,22)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTISWWITHLXPOA-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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